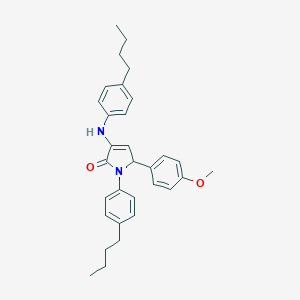

![molecular formula C27H21BrFN3O B415776 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 313967-94-1](/img/structure/B415776.png)

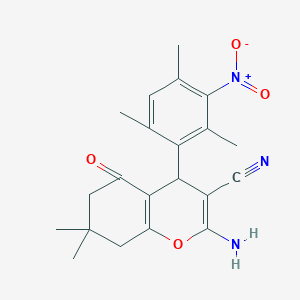

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinoline and pyrazole. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring and a pyrazole ring. The quinoline ring is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring. The pyrazole ring is a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Quinoline and pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, quinolines can undergo electrophilic substitution reactions at the 5 and 8-positions . Pyrazoles can react with electrophiles at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, quinoline derivatives are planar and aromatic, and they often have high boiling points due to the presence of the nitrogen atom . Pyrazoles are also aromatic and often have high melting points .Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Nonsteroidal Antiestrogens : Nonsteroidal antiestrogens have shown potent antitumor effects, particularly in the treatment of hormone-dependent breast tumors. The search for pure nonsteroidal antiestrogens aims to find agents with higher efficacy in blocking estrogen action, potentially leading to more effective treatments for breast cancer, especially in patients resistant to current therapies (Magarian et al., 1994).

Chemical Synthesis and Organic Chemistry

- Synthesis of Fluorinated and Brominated Compounds : Research has developed practical methods for the synthesis of compounds like 2-fluoro-4-bromobiphenyl, which are key intermediates in the manufacture of certain pharmaceuticals. These methods address the challenges of cost and safety associated with traditional synthesis routes (Qiu et al., 2009).

Environmental and Industrial Applications

- Redox Mediators in Organic Pollutant Degradation : The use of redox mediators to enhance the degradation of recalcitrant compounds in industrial wastewater has been explored. Such mediators increase the efficiency of enzymatic processes in transforming pollutants, indicating the potential for chemical compounds to assist in environmental remediation (Husain et al., 2007).

Analytical and Biochemical Applications

- Antioxidant Activity Determination : The study and determination of antioxidant activity in various compounds is crucial in fields ranging from food science to pharmacology. Reviews on methods for assessing antioxidant capacity can guide research on new compounds, including their potential antioxidant effects (Munteanu & Apetrei, 2021).

Mécanisme D'action

The mechanism of action would depend on the specific biological activity of the compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-11-21(29)12-9-18)27(19-6-4-3-5-7-19)22-14-20(28)10-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWJFALFJIFPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrFN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Morpholinylcarbonyl)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415693.png)

![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)

![1-(3,4-Dichlorophenyl)-4-[(7-methoxy-1-naphthyl)methylene]-3,5-pyrazolidinedione](/img/structure/B415699.png)

![3-[3-(2-bromo-3,4-dimethoxyphenyl)acryloyl]-6-nitro-4-phenyl-3,4-dihydro-2(1H)-quinolinone](/img/structure/B415700.png)

![5,6-dimethyl-2-(methylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415705.png)

![2-[(4-bromobenzyl)sulfanyl]-6,7,8-trimethoxy-3-phenyl-4(3H)-quinazolinone](/img/structure/B415709.png)

![2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415710.png)

![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)